B1574397 OPB-51602

OPB-51602

Número de catálogo: B1574397
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor this compound inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Aplicaciones Científicas De Investigación

Hematological Malignancies

OPB-51602, a signal transducer and activator of transcription 3 (STAT3) phosphorylation inhibitor, was evaluated in a phase I study involving patients with relapsed or refractory hematological malignancies. This study aimed to determine its safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary antitumor activity. However, no clear therapeutic response was observed, and the study concluded that further clinical development of this compound for hematological malignancies with a daily dosing schedule was terminated (Ogura et al., 2015).

Refractory Solid Malignancies

Another phase I study focused on refractory solid tumors, exploring the MTD, safety, pharmacokinetics, and pharmacodynamics of this compound. The study found that this compound shows promising antitumor activity, particularly in non-small-cell lung cancer (NSCLC). It suggests that less frequent dosing should be explored due to the drug's long half-life and tolerability issues with continuous dosing (Wong et al., 2015).

Cytotoxicity in Tumor Cells

Research conducted in 2020 revealed that this compound is highly toxic to tumor cells in a STAT3-dependent manner. This study highlighted that the drug's toxicity hinges on mitochondrial STAT3, indicating its potential as a target for cancer chemotherapy. This compound inhibited complex I activity, leading to increased ROS production and resultant cell death (Brambilla et al., 2020).

Metabolic Reprogramming in Oncogene-Addicted Cancer Cells

This compound was found to target oxidative phosphorylation (OXPHOS) in oncogene-addicted cancers manifesting acquired resistance to targeted therapies. This study illustrated that this compound not only impairs cancer cell growth but also can restore sensitivity to targeted therapies. This finding suggests a novel mechanism of drug resistance in oncogene-addicted cancers and highlights this compound's potential in treating such conditions (Hirpara et al., 2018).

Inhibition of STAT3 in Cancer Cells

This compound was shown to bind with high affinity to a distinct pocket in the SH2 domain of STAT3, inhibiting its functions in cancer cells and tumor xenografts. The drug's ability to target specific STAT3 functions and protein interactions resulted in distinctive biological activity and pharmacological properties, making it a potential candidate for cancer treatment (Brambilla et al., 2013).

Propiedades

Apariencia

Solid powder

Sinónimos

OPB51602;  OPB 51602;  OPB51602.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.